Hexadecanoic acid, aluminum salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

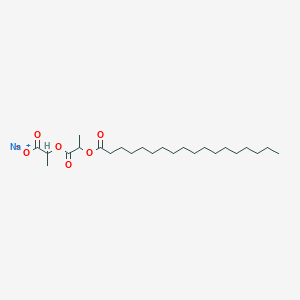

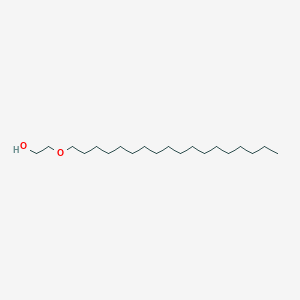

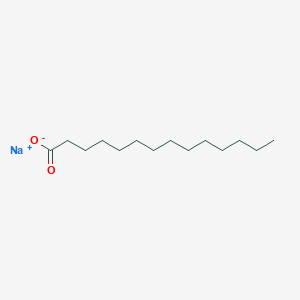

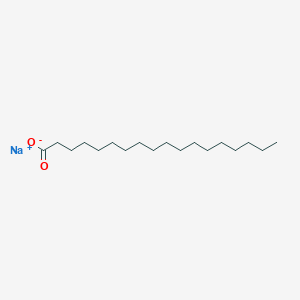

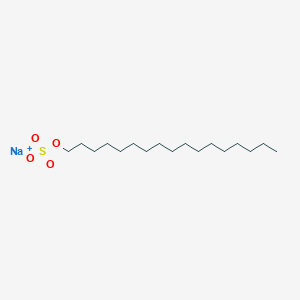

Hexadecanoic acid, also known as palmitic acid, is a fatty acid with a 16-carbon chain . It is the most common saturated fatty acid found in animals, plants, and microorganisms . The aluminum salt of hexadecanoic acid is known as aluminum palmitate . It has a molecular weight of 793.2 g/mol .

Molecular Structure Analysis

The molecular formula of hexadecanoic acid is C16H32O2 . The aluminum salt of hexadecanoic acid would involve the replacement of the hydrogen atom in the carboxyl group (-COOH) of hexadecanoic acid with an aluminum ion .Physical And Chemical Properties Analysis

Hexadecanoic acid has a molecular weight of 256.4241 . It is a white to yellow mass or powder that is practically insoluble in water or alcohol .Wissenschaftliche Forschungsanwendungen

Synthesis of Esters from Saturated and Unsaturated Fatty Acids

Researchers developed general syntheses for saturated and unsaturated fatty acids, specifically trideuterated at the terminal carbon or dideuterated at the penultimate carbon, from ω-hydroxy esters. In this process, hexadecanoic acid played a crucial role as a precursor for the synthesis of various ester compounds. These compounds have potential applications in lipid chemistry and related fields (Tulloch & Bergter, 1981).

Catalysis in Organic Synthesis

Hexagonal aluminum nitride/aluminum, synthesized by thermal plasma technique, was utilized as a mild acidic and reusable solid heterogeneous catalyst in organic synthesis. It efficiently catalyzed the synthesis of heterocyclic compounds such as 2,4,5-triaryl-substituted imidazoles and 2-aryl benzimidazoles, highlighting its utility in the field of organic chemistry (Kanhe et al., 2013).

Material Science and Engineering Applications

Formation of Hexagonal Pore Arrays in Anodic Alumina

A study investigated the self-organized formation of ordered hexagonal structures in anodic alumina, using oxalic and sulfuric acid as electrolytes. The ordered pore arrays obtained have potential applications in nanotechnology and material science, where precise nano-structuring of materials is required (Jessensky et al., 1998).

Corrosion Protection of Aluminium Alloys

Research on magnetron sputtered substoichiometric and stoichiometric aluminum nitride (AlNx) coatings showed improved corrosion protection of aluminum alloys used in the aircraft industry. This study is significant as it explores alternatives to hexavalent chromium, a conventional but carcinogenic corrosion inhibitor (Schäfer & Stock, 2005).

Environmental and Agricultural Applications

Enhancement of Wastewater Sludge Dewaterability

The study explored how different speciations of hydroxy aluminum influence sludge dewatering in wastewater treatment. Aluminum salt coagulants, including hexadecanoic acid, aluminum salt, play a crucial role in improving the performance of sludge dewatering devices, highlighting their importance in environmental management (Cao et al., 2016).

Effects of Aluminum on Plant Growth

Eigenschaften

CAS-Nummer |

555-35-1 |

|---|---|

Molekularformel |

C16H32AlO2 |

Molekulargewicht |

283.41 g/mol |

IUPAC-Name |

aluminum;hexadecanoate |

InChI |

InChI=1S/C16H32O2.Al/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18); |

InChI-Schlüssel |

RGAXDXKVSRGKQE-UHFFFAOYSA-N |

SMILES |

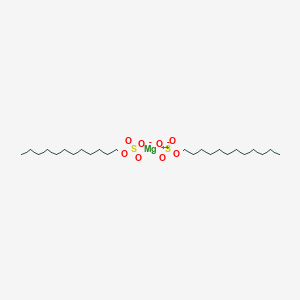

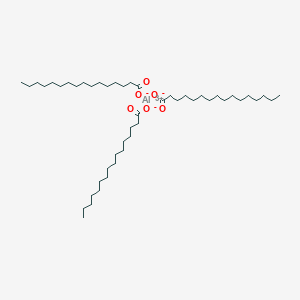

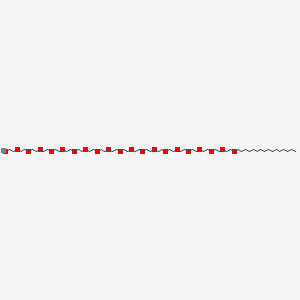

CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Al+3] |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)O.[Al] |

Color/Form |

White to yellow mass or powder |

Andere CAS-Nummern |

101012-91-3 555-35-1 |

Physikalische Beschreibung |

White to yellow solid; [Merck Index] Light silvery-white odorless solid; Insoluble in water; [MSDSonline] |

Haltbarkeit |

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |

Löslichkeit |

Soluble in petroleum ether, ethanol, benzene Practically insoluble in water or alcohol; when fresh, dissolves in petroleum ether or oil turpentine INSOL IN ACETONE |

Synonyme |

Hexadecanoic acid. aluminum salt |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt](/img/structure/B148160.png)